8,9-Dehydrothymol isobutyrate
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Overview
Description
8,9-Dehydrothymol isobutyrate is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.2915 . It is also known by other names such as 5-Methyl-2-(prop-1-en-2-yl)phenyl isobutyrate and Propanoic acid, 2-methyl-, 5-methyl-2-(1-methylethenyl)phenyl ester . This compound is a derivative of thymol, a naturally occurring monoterpenoid phenol derivative of cymene, which is found in oil of thyme and extracted from Thymus vulgaris (common thyme) .
Preparation Methods
8,9-Dehydrothymol isobutyrate is typically synthesized through the esterification reaction between thymol and isobutyric anhydride . The reaction involves the removal of water to form the ester bond. The synthetic route can be summarized as follows:
Reactants: Thymol and isobutyric anhydride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the reaction.
Industrial Production: On an industrial scale, the reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion.
Chemical Reactions Analysis
8,9-Dehydrothymol isobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,9-Dehydrothymol isobutyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8,9-Dehydrothymol isobutyrate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
8,9-Dehydrothymol isobutyrate can be compared with other thymol derivatives:
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(5-methyl-2-prop-1-en-2-ylphenyl) 2-methylpropanoate |
InChI |
InChI=1S/C14H18O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h6-8,10H,1H2,2-5H3 |
InChI Key |
BSAPRZRKFYAPEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=C)C)OC(=O)C(C)C |
Origin of Product |
United States |
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